2,2''-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride
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Overview
Description
2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride, also known as Lobelanine hydrochloride, is an organic compound with the molecular formula C22H25NO2.HCl. It is a derivative of Lobeline, an alkaloid found in the plant Lobelia inflata. This compound is known for its crystalline structure and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride involves multiple steps. One common method includes the reaction of 1-methyl-2,6-piperidinedione with benzaldehyde under acidic conditions to form the intermediate product, which is then further reacted with hydrochloric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to modulate neurotransmitter release by interacting with nicotinic acetylcholine receptors. This interaction affects the release of dopamine and other neurotransmitters, which can influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Lobeline: A structurally related alkaloid with similar biological activity.
Nicotine: Another compound that interacts with nicotinic acetylcholine receptors but has a different structure.
Epibatidine: A potent agonist of nicotinic acetylcholine receptors with a different chemical structure
Uniqueness
2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride is unique due to its specific structural features that allow it to interact with biological targets in a distinct manner. Its dual acetophenone groups and piperidine ring contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
2-(1-methyl-6-phenacylpiperidin-1-ium-2-yl)-1-phenylethanone;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXBKVYKFXLEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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